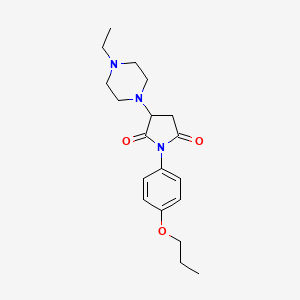

![molecular formula C14H21ClN4O B5017885 N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea](/img/structure/B5017885.png)

N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea, commonly known as CP-154,526, is a synthetic compound that belongs to the family of selective non-peptide antagonists of the corticotropin-releasing factor (CRF) receptor. CP-154,526 is widely used in scientific research to study the role of CRF in various physiological and pathological conditions.

Mechanism of Action

CP-154,526 acts as a selective antagonist of the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, which is a G protein-coupled receptor that is widely distributed in the brain and other organs. This compound is a neuropeptide that plays a key role in the regulation of the stress response, and its dysregulation has been implicated in the pathogenesis of various stress-related disorders. By blocking the this compound receptor, CP-154,526 inhibits the downstream signaling pathways that are activated by this compound, thus modulating the stress response.

Biochemical and Physiological Effects:

CP-154,526 has been shown to modulate various biochemical and physiological effects that are mediated by the this compound system, including the hypothalamic-pituitary-adrenal (HPA) axis, the sympathetic nervous system, and the immune system. CP-154,526 has been shown to decrease the levels of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), which are key regulators of the HPA axis, and to decrease the levels of noradrenaline and adrenaline, which are key mediators of the sympathetic nervous system. CP-154,526 has also been shown to modulate the function of immune cells, such as macrophages and T cells, which express the this compound receptor.

Advantages and Limitations for Lab Experiments

CP-154,526 has several advantages as a research tool, including its high potency and selectivity for the N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, CP-154,526 also has some limitations, including its short half-life, which requires frequent dosing in animal studies, and its potential off-target effects on other receptors that share structural similarities with the this compound receptor.

Future Directions

There are several future directions for research on CP-154,526, including the development of more potent and selective N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea receptor antagonists, the identification of new therapeutic targets in the this compound system, and the investigation of the role of this compound in the pathogenesis of other disorders, such as obesity, diabetes, and cardiovascular disease. Additionally, the use of CP-154,526 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.

Synthesis Methods

CP-154,526 can be synthesized by the reaction of 4-chlorobenzoyl chloride with 2-(4-methyl-1-piperazinyl)ethylamine in the presence of a base, followed by the reaction of the resulting intermediate with urea.

Scientific Research Applications

CP-154,526 has been extensively used in scientific research to study the role of N-(4-chlorophenyl)-N'-[2-(4-methyl-1-piperazinyl)ethyl]urea in stress-related disorders, such as anxiety, depression, and addiction. CP-154,526 has been shown to block the anxiogenic and stress-like effects of this compound in animal models, suggesting its potential therapeutic use in the treatment of anxiety and stress-related disorders.

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O/c1-18-8-10-19(11-9-18)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNUZHEJSGKMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(benzoylamino)-3-(3-bromophenyl)acryloyl]amino}butanoic acid](/img/structure/B5017821.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)-3-pyrrolidinol](/img/structure/B5017823.png)

![N-benzyl-N'-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5017847.png)

![N-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5017860.png)

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B5017865.png)

![3-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5017867.png)

![{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5017891.png)

![N-benzyl-3-chloro-N-ethyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017905.png)

![3-methyl-6-phenyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5017911.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B5017913.png)